N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a hydroxy group, a methyl group, and a benzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as sulfuric acid to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-2-methylbenzamide.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)formamide
- N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-4-5-7-10(9)11(15)13-12(2,3)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJWWZFVMVPLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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